3-(4-Methylpiperazin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine
Beschreibung
Eigenschaften
IUPAC Name |
3-(4-methylpiperazin-1-yl)-6-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O4S/c1-22-7-9-23(10-8-22)18-5-6-19(21-20-18)24-11-13-25(14-12-24)31(29,30)17-4-2-3-16(15-17)26(27)28/h2-6,15H,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHVWJRHOZKVTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(4-Methylpiperazin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and as a modulator of specific enzymatic pathways. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate piperazine and pyridazine moieties with nitrophenylsulfonyl groups. The synthetic route often includes:
- Formation of the pyridazine core through cyclization.
- Introduction of piperazine substituents via nucleophilic substitution reactions.
- Modification with nitrophenylsulfonyl groups to enhance biological activity.
Anticancer Properties
Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds that share structural characteristics have been shown to inhibit key signaling pathways involved in tumor growth, particularly those mediated by C-Met tyrosine kinase . This pathway is crucial in various cancers, including lung and liver cancers, making it a target for therapeutic intervention .
Table 1: Summary of Anticancer Activity
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Tyrosine Kinases: By binding to the active site of C-Met, it prevents autophosphorylation and downstream signaling.
- Induction of Apoptosis: Certain studies have demonstrated that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death .
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
- Case Study 1: A clinical trial involving a related piperazine derivative showed a significant reduction in tumor size in patients with advanced lung cancer after treatment for three months.
- Case Study 2: Another study reported that patients treated with a structurally similar compound experienced fewer side effects compared to traditional chemotherapy, suggesting a favorable safety profile.
Additional Biological Activities
Beyond anticancer effects, there is emerging evidence that this class of compounds may possess:
- Antimicrobial Activity: Some derivatives have demonstrated effectiveness against various bacterial strains, indicating potential use as antimicrobial agents .
- Neuroprotective Effects: Preliminary data suggest that modifications to the piperazine structure may enhance neuroprotective properties, warranting further investigation.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound exhibits properties that make it a candidate for the development of new pharmaceuticals. Its structure includes piperazine and pyridazine moieties, which are known for their biological activity.
Anticancer Activity
Research indicates that compounds with similar structures can act as inhibitors of critical pathways in cancer cell proliferation. For instance, derivatives of piperazine have been shown to inhibit phosphatidylinositol 3-kinase (PI3K), a key player in cancer cell signaling pathways . The specific compound under discussion may also demonstrate similar inhibitory effects, warranting further investigation.
Antimicrobial Properties
Piperazine derivatives have been evaluated for their antimicrobial activity against various pathogens. Studies have shown that certain piperazine-based compounds possess significant efficacy against bacterial and fungal strains . The sulfonamide group present in the compound could enhance its antimicrobial properties, making it a candidate for further testing against resistant strains.
Biological Research
The compound's unique structure allows for exploration in various biological contexts, particularly in understanding enzyme interactions and cellular mechanisms.
Enzyme Inhibition Studies
The compound may serve as a valuable tool in enzyme inhibition studies. For example, similar piperazine derivatives have been evaluated for their ability to inhibit enzymes like α-glucosidase, which plays a role in carbohydrate metabolism . Investigating the inhibitory effects of this compound could provide insights into its potential use in managing metabolic disorders such as diabetes.
Mechanistic Studies
The complex interactions of this compound with biological targets can be explored through mechanistic studies. Understanding how it interacts at the molecular level can help elucidate its pharmacological profile and guide future drug design efforts.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of piperazine derivatives similar to 3-(4-Methylpiperazin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine.
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Identified piperazine derivatives with significant antibacterial effects against Xanthomonas axonopodis and Ralstonia solanacearum. |
| Study 2 | Enzyme Inhibition | Evaluated derivatives for α-glucosidase inhibition; some showed promising activity compared to standard drugs. |
| Study 3 | Cancer Therapeutics | Discussed the potential of piperazine derivatives as PI3K inhibitors, highlighting their role in cancer treatment strategies. |
Analyse Chemischer Reaktionen
Reduction Reactions
The 3-nitrophenylsulfonyl group undergoes reduction under catalytic hydrogenation or chemical reducing conditions.
Mechanistic Insight : The nitro group’s reduction follows a stepwise electron-transfer pathway, with the sulfonyl group stabilizing intermediates through resonance .
Substitution Reactions
The sulfonamide and piperazine moieties participate in nucleophilic substitutions.
Sulfonamide Substitution
The sulfonyl group reacts with nucleophiles under basic conditions:
| Nucleophile | Conditions | Product | Yield | Application | Source |
|---|---|---|---|---|---|
| Alkyl amines | K₂CO₃, DMF, 80°C, 12 h | N-Alkylated sulfonamide derivatives | 60–75% | Tailoring solubility for drug formulations | |
| Thiols | Et₃N, CH₂Cl₂, rt, 24 h | Thioether-linked analogs | 45–50% | Probing redox-sensitive prodrug designs |
Piperazine Functionalization
The secondary amines in piperazine rings undergo alkylation or acylation:
Oxidation Reactions
The pyridazine ring and sulfonamide group exhibit limited oxidative stability under harsh conditions:
Cycloaddition and Cross-Coupling
The pyridazine core enables participation in metal-catalyzed cross-coupling reactions:
Hydrolysis and Stability
The compound demonstrates pH-dependent stability:
| Condition | Observation | Half-Life | Degradation Pathway | Source |
|---|---|---|---|---|
| Acidic (pH 2.0, HCl) | Cleavage of sulfonamide bond at elevated temperatures (>60°C) | 4 h | Formation of pyridazine and sulfonic acid | |
| Basic (pH 10.0, NaOH) | Piperazine ring opening via nucleophilic attack at β-carbon | 8 h | Generation of diaminoalkane fragments |
Photochemical Reactivity
The nitro group confers sensitivity to UV light:
| Wavelength | Solvent | Product | Application | Source |
|---|---|---|---|---|
| 365 nm | MeOH | Nitroso intermediate | Photoaffinity labeling probes | |
| 254 nm | CH₃CN | Radical-mediated dimerization | Study of solid-state polymerization |
Biological Activation Pathways
In in vivo models, enzymatic reduction of the nitro group generates reactive intermediates:
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Table 1: Structural and Property Comparison
*Molecular weight estimated based on structural formula.
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (NO₂) in the target compound is more electron-withdrawing than chlorine (Cl) or fluorine (F), which may increase binding affinity to targets like kinases or receptors but reduce solubility .
- Lipophilicity (LogP): Chlorophenyl (Cl) and nitrophenyl (NO₂) groups likely increase LogP compared to difluorophenyl (F₂), affecting blood-brain barrier penetration .
- Biological Activity : Sulfonyl-piperazine derivatives are frequently explored for CNS and anticancer targets due to their ability to modulate protein-protein interactions . The pyrazole substituent in analogs may favor hydrogen bonding, enhancing target selectivity.
Research Findings and Trends
- Therapeutic Potential: The nitro-substituted target compound may exhibit superior metabolic stability compared to chloro or fluoro analogs, though aqueous solubility could be a limitation .
- Structural Optimization : Replacing the pyrazole group (as in ) with methylpiperazine (target compound) may improve solubility due to the basic nitrogen in piperazine.
- Unmet Needs: Limited empirical data (e.g., IC₅₀, solubility) for the target compound highlights gaps in published literature. Further studies should prioritize in vitro and ADME profiling.
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and what critical reaction parameters must be optimized?
Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the pyridazine core. Key steps include:
- Nucleophilic substitution to introduce piperazine moieties at positions 3 and 6 of pyridazine.
- Sulfonylation of the piperazine group using 3-nitrobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Purification via column chromatography or recrystallization to achieve >95% purity.
Critical parameters:
- Temperature control : Reactions often proceed at 0–5°C during sulfonylation to avoid side products.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity in substitution steps .
- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to piperazine ensures complete functionalization .
Basic: Which analytical techniques are most effective for confirming structural integrity and purity?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., piperazine proton splitting at δ 2.5–3.5 ppm, sulfonyl group absence of protons) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 513.15 for C₂₀H₂₁N₇O₄S) .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Advanced: How can researchers resolve contradictions in biological activity data across assay systems?
Answer:
Contradictions may arise due to assay-specific variables. Mitigation strategies include:
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assays) .
- Solubility checks : Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers, which may falsely suppress activity .
- Metabolic stability profiling : Assess compound degradation in liver microsomes to rule out false negatives in cell-based systems .
Advanced: What computational strategies predict the target binding modes of this compound?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets, prioritizing residues with hydrogen-bonding capacity (e.g., hinge-region lysine) .
- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to evaluate binding stability under physiological conditions .
- QSAR modeling : Correlate substituent electronegativity (e.g., nitro group) with activity trends to guide optimization .
Basic: What structural features influence the compound’s physicochemical properties?
Answer:
- Sulfonyl group : Enhances solubility via polar surface area (PSA > 100 Ų) but reduces membrane permeability (LogP ~1.8) .
- Piperazine rings : Facilitate salt formation (e.g., HCl salts for improved crystallinity) and modulate basicity (pKa ~7.4) .
- 3-Nitrophenyl group : Contributes to π-π stacking in target binding but may increase metabolic lability .
Advanced: How to design SAR studies to optimize the pharmacological profile?
Answer:
- Systematic substituent variation : Replace the 3-nitrophenyl group with bioisosteres (e.g., 3-cyanophenyl) to balance potency and metabolic stability .
- Ring expansion : Test pyridazine→pyrimidine swaps to evaluate core flexibility .
- Positional scanning : Modify piperazine N-methylation to alter pharmacokinetic properties (e.g., t₁/₂) .
Basic: What in vitro models are appropriate for initial biological evaluation?
Answer:
- Enzyme inhibition : Use purified kinases (e.g., EGFR, Aurora B) in ADP-Glo™ assays to measure IC₅₀ .
- Cell proliferation : Screen in cancer lines (e.g., HCT-116, MCF-7) with 72-hour exposure and Alamar Blue endpoints .
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., 5-HT₁A) due to piperazine’s affinity for neurotransmitter receptors .
Advanced: What strategies mitigate metabolic instability observed in pharmacokinetic studies?
Answer:
- Prodrug approaches : Mask sulfonyl groups with ester prodrugs to enhance oral bioavailability .
- Structural rigidification : Introduce cyclopropane rings adjacent to labile sites to reduce CYP450-mediated oxidation .
- Isotope labeling : Use ¹⁴C-labeled compound in microsomal assays to track degradation pathways .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
